molecular formula C15H16N2O2 B2599896 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone CAS No. 2034515-63-2

1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone

Cat. No.: B2599896
CAS No.: 2034515-63-2
M. Wt: 256.305
InChI Key: TWEPFXRXKRQPGN-UHFFFAOYSA-N
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Description

1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone is a synthetic organic compound that features an indole moiety linked to a pyrrolidine ring via a carbonyl group. The indole structure is a common motif in many natural products and pharmaceuticals, known for its diverse biological activities. The pyrrolidine ring adds to the compound’s structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone typically involves the following steps:

    Formation of the Indole-3-carbonyl Intermediate: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Coupling with Pyrrolidine: The indole-3-carbonyl intermediate is then coupled with pyrrolidine. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Final Acetylation: The resulting compound is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanol.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    1-(1H-indole-3-carbonyl)pyrrolidine: Lacks the ethanone group, which may affect its biological activity.

    1-(1H-indole-3-carbonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine, which may alter its receptor binding properties.

    1-(1H-indole-3-carbonyl)morpholine: Contains a morpholine ring, potentially affecting its solubility and pharmacokinetics.

Uniqueness: 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone is unique due to the presence of both the indole and pyrrolidine moieties, which may confer distinct biological activities and pharmacological properties compared to its analogs.

Biological Activity

The compound 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone , also known as an indole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12_{12}H12_{12}N2_2O
Molecular Weight: 216.24 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features an indole moiety, which is known for various pharmacological properties. The presence of the pyrrolidine ring enhances its structural complexity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer activity. For instance, a study evaluating various indole-based compounds found that those with pyrrolidine substitutions showed enhanced cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells. The cytotoxic effects were measured using IC50_{50} values, demonstrating that the compound's structure significantly influences its efficacy.

Cell LineIC50_{50} Value (µM)
HeLa15.2
MDA-MB-23112.5
A54918.4

These results suggest that the incorporation of the indole and pyrrolidine groups may synergistically enhance the compound's anticancer properties .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's.

CompoundAChE IC50_{50} (µM)BChE IC50_{50} (µM)
This compound4.55.0
Donepezil0.50.7

The results indicate that the compound exhibits a competitive inhibition mechanism, making it a potential candidate for further development as a therapeutic agent .

Antimicrobial Activity

In addition to anticancer and enzyme inhibition properties, this compound has demonstrated antimicrobial activity against various pathogens. For example, its efficacy against Staphylococcus aureus and Escherichia coli was assessed using minimum inhibitory concentration (MIC) assays.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Study on Anticancer Activity

A recent study synthesized a series of indole derivatives, including This compound , and evaluated their anticancer properties in vitro. The study concluded that the compound exhibited significant cytotoxicity against breast and cervical cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it not only inhibited AChE but also reduced oxidative stress markers in neuronal cells exposed to amyloid-beta peptides . This dual action highlights its potential therapeutic applications in neurodegenerative disorders.

Properties

IUPAC Name

1-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10(18)11-6-7-17(9-11)15(19)13-8-16-14-5-3-2-4-12(13)14/h2-5,8,11,16H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEPFXRXKRQPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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